molecular formula C14H12O B072803 trans-Stilbene oxide CAS No. 1439-07-2

trans-Stilbene oxide

Cat. No. B072803
CAS RN: 1439-07-2
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-KWCCSABGSA-N
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Description

Synthesis Analysis

The synthesis of trans-stilbene oxide has been achieved through various methods, including the epoxidation of trans-stilbene using different catalysts and conditions. One notable method involves the use of mesoporous Mn-MCM-41 and Zr–Mn-MCM-41 molecular sieves as catalysts, which have demonstrated high selectivity and efficiency in the epoxidation process, yielding trans-stilbene oxide with impressive selectivity and yield under liquid phase reaction conditions (Selvaraj et al., 2005).

Molecular Structure Analysis

The molecular structure of trans-stilbene oxide is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether, attached to a trans-configured stilbene backbone. This structure imparts unique chemical properties to the compound, such as its reactivity towards nucleophiles and its role as an intermediate in various organic transformations.

Chemical Reactions and Properties

trans-Stilbene oxide undergoes a variety of chemical reactions, exploiting its epoxide functionality. It can participate in ring-opening reactions with nucleophiles, leading to the formation of diols, or undergo rearrangements under acidic conditions. Its reactivity has been explored in the context of phosphinylidene reactions, where it can yield trans-stilbene and hydroxyphosphonate derivatives through reaction with phenyl- and cyclohexylphosphinylidenes (Nakayama et al., 1975).

Scientific Research Applications

  • Ophthalmology : Resveratrol, a compound in the stilbene family, shows promise in treating age-related eye disorders due to its anti-inflammatory and neuroprotective properties (Bryl et al., 2022).

  • Chemical Synthesis : Trans-stilbene oxide can be synthesized selectively using mesoporous Mn-MCM-41 and Zr–Mn-MCM-41 as catalysts, with variations in the Si/(Zr + Mn) and Si/Mn ratios affecting the yield and selectivity (Selvaraj et al., 2005).

  • Pharmacology and Toxicology : Trans-stilbene oxide induces hepatic microsomal and nuclear epoxide hydrase, along with other mixed-function oxidase activities in rats (Mukhtar et al., 1978).

  • Estrogenic Activity : Metabolic activation of trans-stilbene and trans-stilbene oxide by rat liver microsomes can result in estrogenic activity, suggesting their potential as proestrogens (Sugihara et al., 2000).

  • Mechanism of Epoxidation : Research on the epoxidation of stilbenes catalyzed by RuIII(hedta) shows the formation of trans-stilbene oxide, contributing to the understanding of catalytic reactions and their intermediates (Shepherd, 1993).

  • Impact on Benzo(a)pyrene Metabolism : Trans-stilbene oxide modifies the metabolic epoxidation of benzo(a)pyrene in rat liver, potentially reducing its mutagenicity (Bücker et al., 1979).

  • Epoxide Hydrolase Activity : Epoxide hydrolase activity in mouse liver peroxisomes can be determined using trans-stilbene oxide as a substrate (Waechter et al., 1983).

  • Enzymatic Studies : The hydrolysis of cis- and trans-stilbene oxides by hepatic microsomal epoxide hydrolase has been investigated, providing insights into the stereochemistry of these reactions (Watabe et al., 1971).

  • Spectrophotometric Assay : A spectrophotometric assay using trans-stilbene oxide allows for the measurement of mammalian cytosolic epoxide hydrolase activity (Hasegawa & Hammock, 1982).

  • Cytochrome P-450 Characterization : Trans-stilbene oxide induces specific forms of cytochrome P-450 in rat liver, differing from classical inducers like phenobarbital (Meijer et al., 1982).

Safety And Hazards

When handling TSO, it is recommended to avoid breathing its mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research directions for TSO include the development of more efficient photocatalysts for the asymmetric epoxidation by molecular oxygen under mild conditions . There is also interest in exploring the diverse biological activities of stilbenes and their potential applications .

properties

IUPAC Name

(2R,3R)-2,3-diphenyloxirane
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCJQKUWGAZPFX-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID301315411
Record name (R,R)-Stilbene oxide
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Molecular Weight

196.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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Product Name

trans-Stilbene oxide

CAS RN

25144-18-7, 1439-07-2
Record name (R,R)-Stilbene oxide
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Record name Stilbene oxide, (2R,3R)-
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Record name trans-α,α-epoxydibenzyl
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Record name STILBENE OXIDE, (2R,3R)-
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of a sulphide of formula (D) wherein Ra is CH2OCH3 and Rb is H (1 equivalent, 80 mg, 0.33 mmol), rhodium (II) acetate dimer (1 mol %, 1.5 mg, 0.003 mmol), benzyltriethylammonium chloride (20 mol %, 15 mg, 0.066 mmol) and benzaldehyde (35 mg, 0.33 mmol) in anhydrous acetonitrile (1 cm3) was added the tosyl hydrazone salt (1.5 equivalents, 147 mg, 0.495 mmol). The heterogeneous mixture was stirred rapidly at room temperature to facilitate even dispersion of the solid, then held at 30° C. (bath temperature) for 32 hours. The mixture was then cooled and ethyl acetate/water (0.5 cm3+0.5 cm3) added. The organic phase was removed and the aqueous phase extracted with ethyl acetate (2×0.5 cm3). The combined organic extracts were then dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified on silica, eluting with 0-25% DCM/petrol, to give stilbene oxide as a white solid (38 mg, 59%) and as a >98:2 mixture (trans:cis) of diastereoisomers; enantiomeric excess 93% (R, R major) as determined by chiral HPLC (see conditions below). The NMR data for this compound is reported above.
[Compound]
Name
sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tosyl hydrazone
Quantity
147 mg
Type
reactant
Reaction Step Four
Name
ethyl acetate water
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 mg
Type
catalyst
Reaction Step Eight
Yield
59%

Synthesis routes and methods II

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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